![molecular formula C18H23NO B1451662 N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine CAS No. 1082908-68-6](/img/structure/B1451662.png)
N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Water-Soluble Aminoaryloxy-Methylamino Polyphosphazenes Poly(aminoaryloxy-methylamino phosphazene), a water-soluble compound, was synthesized for potential use as a carrier for biologically active agents. This involved the synthesis of cyclic trimeric model systems with bioactive side groups and hydrolyzing 4-acetamido groups to 4-aminophenoxy units, followed by coupling reactions. The properties and structural characterization of these compounds suggest potential applications in the delivery of biological agents (Gwon, 2001).
Tautomeric Properties of Schiff Bases Schiff bases, including N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine, were studied for their tautomeric properties, crucial for various chemical processes. These compounds exhibit tautomeric equilibrium in different solvents and conditions, impacting their chemical behavior and potential applications (Nazır et al., 2000).
Ring-Opening Polymerization Initiators Certain sodium aryloxide complexes, stabilized by polyamine, have been shown to be effective initiators for the ring-opening polymerization of rac-lactide. This process, crucial in polymer chemistry, involves the formation of polymers through the ring-opening of cyclic monomers. These findings may influence the synthesis of biodegradable plastics and other polymeric materials (Calvo et al., 2011).
Inhibition of Nucleoside Transport Proteins Compounds related to N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine have been evaluated for their ability to inhibit nucleoside transport proteins. This has implications for the development of drugs targeting diseases related to nucleoside transport malfunction, such as certain cancers and cardiovascular diseases (Tromp et al., 2005).
Photopolymerization Processes Alkoxyamines, including those related to this compound, have been studied for their potential role in photopolymerization processes. This research has implications for the development of materials and coatings that cure or harden upon exposure to light, with applications in manufacturing, dentistry, and other fields (Guillaneuf et al., 2010).
Catalytic Alkylation Iron(III) amine-bis(phenolate) complexes related to this compound have been shown to catalyze the alkylation of aryl Grignard reagents. This is significant for the synthesis of complex organic molecules, with potential applications in pharmaceuticals, agrochemicals, and materials science (Qian et al., 2011).
Propiedades
IUPAC Name |
1-[4-(4-tert-butylphenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)15-7-11-17(12-8-15)20-16-9-5-14(6-10-16)13-19-4/h5-12,19H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWWNPTPYDSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)


![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
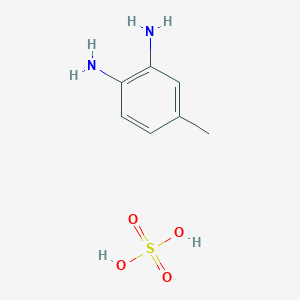
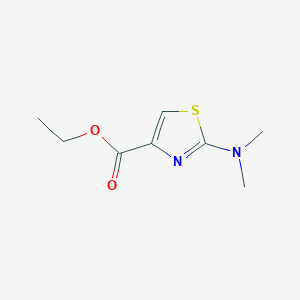
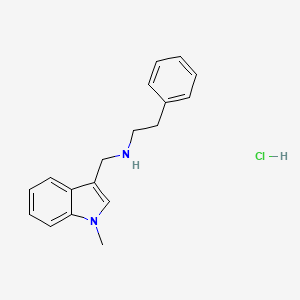
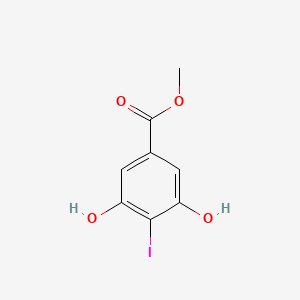
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
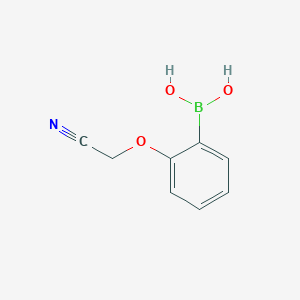
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
